molecular formula C15H17NO4 B5725800 (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester

Cat. No.: B5725800
M. Wt: 275.30 g/mol
InChI Key: KJLIDVIGOGVICU-UHFFFAOYSA-N
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Description

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester typically involves the condensation of 8-methoxy-2-methylquinoline-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown efficacy in preclinical studies for the treatment of infections and certain types of cancer.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Used in the synthesis of pharmaceuticals.

    Dichloroaniline: Utilized in the production of dyes and herbicides.

Uniqueness

(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester stands out due to its unique combination of a quinoline core with an acetic acid ethyl ester moiety. This structure imparts distinct chemical and biological properties, making it versatile for various applications.

Properties

IUPAC Name

ethyl 2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-20-14(18)9-16-10(2)8-12(17)11-6-5-7-13(19-3)15(11)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLIDVIGOGVICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)C2=C1C(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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